molecular formula C16H18ClN5O2S B4811395 N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4811395
M. Wt: 379.9 g/mol
InChI Key: KOEHZEOHUMZPTO-UHFFFAOYSA-N
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Description

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions . The process begins with the chlorination of benzyl alcohols using reagents such as N-chlorosuccinimide under mild conditions . This is followed by the formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonamides, such as:

Uniqueness

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorobenzyl group with a pyrazole ring and sulfonamide moiety sets it apart from other similar compounds.

Properties

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]-1-ethyl-5-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2S/c1-3-22-12(2)16(9-19-22)25(23,24)20-15-8-18-21(11-15)10-13-5-4-6-14(17)7-13/h4-9,11,20H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEHZEOHUMZPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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